molecular formula C22H29N3O4S B2441547 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone CAS No. 878058-29-8

2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone

Cat. No.: B2441547
CAS No.: 878058-29-8
M. Wt: 431.55
InChI Key: VXLYGZOJCQTIAI-UHFFFAOYSA-N
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Description

2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H29N3O4S and its molecular weight is 431.55. The purity is usually 95%.
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Properties

IUPAC Name

2-[3-(2-oxo-2-piperidin-1-ylethyl)sulfonylindol-1-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c26-21(23-11-5-1-6-12-23)16-25-15-20(18-9-3-4-10-19(18)25)30(28,29)17-22(27)24-13-7-2-8-14-24/h3-4,9-10,15H,1-2,5-8,11-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLYGZOJCQTIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular formula of the compound is C24H26N3O5SC_{24}H_{26}N_3O_5S, with a molecular weight of 504. The structural features include a sulfonamide group and an indole moiety, which are significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of anti-tubercular and antibacterial effects. The following sections detail specific activities and findings from recent studies.

Antitubercular Activity

Recent studies have highlighted the compound's potential as an anti-tubercular agent. In vitro assays against Mycobacterium tuberculosis revealed promising results:

CompoundIC50 (μM)IC90 (μM)
Compound A3.734.00
Compound B40.32Not reported

These findings suggest that the compound could be effective in combating tuberculosis, with IC values indicating the concentration required to inhibit 50% and 90% of bacterial growth respectively .

Antibacterial Activity

The compound also demonstrated broad-spectrum antibacterial activity. In a study comparing various derivatives, it was found to inhibit Gram-positive and Gram-negative bacteria effectively. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus15.625 - 62.5
Escherichia coli62.5 - 125

The mechanism of action appears to involve disruption of protein synthesis pathways, leading to bactericidal effects .

Case Studies

Several case studies have investigated the biological activity of similar compounds, providing insights into structure-activity relationships (SAR):

  • Study on Indole Derivatives : This research focused on various indole-based compounds, including those similar to our target compound. The study reported that modifications on the indole ring significantly influenced antibacterial potency, emphasizing the importance of the sulfonamide group for activity enhancement .
  • Antibiofilm Activity : Another study evaluated the compound's ability to inhibit biofilm formation in Pseudomonas aeruginosa. Results indicated that it significantly reduced biofilm biomass compared to standard treatments, showcasing its potential as an antibiofilm agent .

The mechanisms underlying the biological activity of this compound may include:

  • Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with bacterial ribosomal function.
  • Disruption of Cell Wall Integrity : The presence of piperidine rings may enhance penetration into bacterial cells, leading to increased efficacy against resistant strains.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone exhibit significant antimicrobial activity. In vitro studies have demonstrated that these compounds can inhibit various bacterial strains, suggesting their potential as antimicrobial agents . For instance, derivatives containing piperidine and indole structures have shown moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis.

Anticancer Potential

The compound's structural components are also associated with anticancer properties. Studies have explored its effects on cancer cell lines, revealing that it may induce apoptosis in certain types of cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . This makes it a candidate for further investigation in cancer therapeutics.

Neuropharmacological Effects

Given the presence of piperidine and indole moieties, there is interest in the neuropharmacological applications of this compound. Preliminary studies suggest it may interact with neurotransmitter systems, potentially offering benefits in treating disorders such as depression or anxiety . The influence on monoamine transporters indicates a promising avenue for development as an antidepressant or anxiolytic agent.

Case Studies

Several case studies have highlighted the efficacy of related compounds:

  • Antimicrobial Evaluation : A series of piperidine derivatives were synthesized and evaluated for their antimicrobial activity using serial dilution methods. The results indicated that specific compounds exhibited significant antibacterial effects compared to standard drugs .
  • Anticancer Activity : In one study, compounds similar to the target molecule were screened against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis through targeted pathways .
  • Neuropharmacological Assessment : Compounds with structural similarities were tested for their ability to inhibit reuptake transporters for dopamine and norepinephrine, suggesting potential applications in treating mood disorders .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone?

  • Methodological Answer : The synthesis involves multi-step reactions. A typical route includes:
  • Step 1 : Formation of the indole-piperidine intermediate via nucleophilic substitution. Start with indole-3-carboxaldehyde and react with 2-chloro-1-(piperidin-1-yl)ethanone under basic conditions (e.g., triethylamine in DCM) .
  • Step 2 : Sulfonylation using sulfonyl chloride derivatives (e.g., benzenesulfonyl chloride) in DMF at 0–5°C to introduce the sulfonyl group .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .
    Key parameters: Monitor reactions with TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and optimize yields (~60–70%) by controlling temperature and stoichiometry .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 1H/13C NMR to confirm indole (δ 7.2–7.8 ppm), piperidine (δ 2.4–3.1 ppm), and sulfonyl (δ 3.5–3.8 ppm) groups .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak (m/z ~475.23 [M+H]+) .
  • HPLC : Use a C18 column (acetonitrile/water 70:30) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers systematically investigate this compound’s biological activity and mechanism of action?

  • Methodological Answer :
  • In Vitro Assays : Test enzyme inhibition (e.g., kinase or protease assays) at varying concentrations (1–100 µM). Use fluorogenic substrates to quantify activity .
  • Cellular Studies : Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and compare IC50 values with structural analogs .
  • Target Identification : Perform affinity chromatography or SPR to identify binding partners (e.g., receptors or enzymes) .

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

  • Methodological Answer :
  • Reproducibility Checks : Verify assay conditions (e.g., pH, temperature, solvent/DMSO concentration ≤1%) .
  • Structural Confirmation : Re-analyze compound purity and stability (e.g., check for hydrolysis byproducts via LC-MS) .
  • Comparative SAR : Test analogs with modified piperidine or sulfonyl groups to isolate functional contributions .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Methodological Answer :
  • Systematic Modifications : Replace piperidine with morpholine (improve solubility) or introduce electron-withdrawing groups (e.g., -CF3) on the indole ring to enhance binding .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets (e.g., cannabinoid receptors) and prioritize analogs .
  • In Vivo Validation : Assess pharmacokinetics (oral bioavailability, half-life) in rodent models and correlate with logP values .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis steps involving volatile solvents .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.